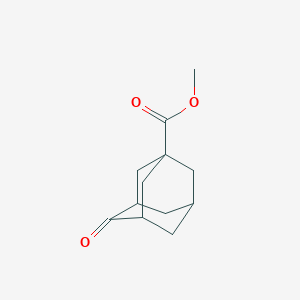

Methyl 4-oxoadamantane-1-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-oxoadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPFRYAOGHZOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Oxoadamantane 1 Carboxylate

Strategies for Adamantane (B196018) Core Functionalization Relevant to Carboxylate and Oxo Groups

The inherent stability of the adamantane scaffold, with its strong C-H bonds, presents a formidable challenge to selective functionalization. nih.govresearchgate.net However, several strategies have been developed to overcome this, enabling the introduction of functional groups at specific positions. These methods are broadly categorized into direct C-H functionalization, carbocation-mediated pathways, and radical-based routes. nih.govresearchgate.net

Direct C-H Functionalization Approaches

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. acs.org For the adamantane core, this typically involves the activation of a C-H bond, often at a tertiary bridgehead position, followed by the introduction of a functional group. While highly desirable, achieving selectivity, particularly at the C4 position when a substituent is already present at C1, can be challenging. Research in this area often employs transition metal catalysts to direct the functionalization to a specific site. researchgate.net These methods can be advantageous for introducing a variety of functional groups that can then be converted to the desired oxo group.

Carbocation-Mediated Synthetic Pathways

The stability of the 1-adamantyl carbocation makes carbocation-mediated reactions a cornerstone of adamantane chemistry. nih.gov These pathways are particularly relevant for the introduction of the carboxyl group at a bridgehead position. The Koch-Haaf reaction, for example, allows for the direct carboxylation of adamantane or its derivatives using formic acid in the presence of a strong acid like sulfuric acid. orgsyn.orgwikipedia.org This method proceeds through the formation of a tertiary carbocation at a bridgehead position, which is then trapped by carbon monoxide (generated in situ from formic acid). This approach is highly effective for producing 1-adamantanecarboxylic acid, a key precursor for the target molecule. orgsyn.orgwikipedia.org

| Reaction | Reagents | Key Intermediate | Product |

| Koch-Haaf Carboxylation | Adamantane, HCOOH, H₂SO₄ | 1-Adamantyl carbocation | 1-Adamantanecarboxylic acid |

Radical-Based Synthetic Routes

Radical-based reactions offer an alternative avenue for the functionalization of the adamantane core. nih.govrsc.org These methods often involve the generation of an adamantyl radical, which can then react with a variety of radical traps to introduce new functional groups. nih.gov The high bond dissociation energies of adamantane's C-H bonds necessitate the use of highly reactive radical initiators. nih.gov While radical reactions can be powerful, controlling the regioselectivity can be a significant challenge. However, for the synthesis of methyl 4-oxoadamantane-1-carboxylate, radical-based approaches could be envisioned for the introduction of a functional group at the C4 position of a 1-carboxy-substituted adamantane, which could then be oxidized to the ketone.

Specific Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the initial synthesis of a suitable adamantane precursor followed by functional group manipulations.

Synthesis from Precursor Molecules

A plausible and common route to this compound begins with the synthesis of 1-adamantanecarboxylic acid. This can be efficiently prepared from adamantane via the Koch-Haaf reaction. orgsyn.orgwikipedia.org

The subsequent and crucial step is the introduction of the oxo group at the C4 position. This can be achieved through the oxidation of 1-adamantanecarboxylic acid. While direct oxidation of the methylene group at C4 can be challenging, a two-step process involving the introduction of a hydroxyl group followed by oxidation is a viable strategy. For instance, adamantane derivatives can be hydroxylated at the bridgehead positions. A patent describes a process for producing hydroxy adamantane carboxylic acid compounds through carboxylation followed by oxidation. google.com This suggests that 1-adamantanecarboxylic acid could be converted to a hydroxy derivative, which can then be oxidized to the corresponding ketone, 4-oxoadamantane-1-carboxylic acid. georganics.skuni.lunih.gov

Plausible Synthetic Pathway:

Carboxylation: Adamantane is carboxylated using the Koch-Haaf reaction to yield 1-adamantanecarboxylic acid.

Hydroxylation: 1-Adamantanecarboxylic acid is hydroxylated at the C4 position to give 4-hydroxyadamantane-1-carboxylic acid.

Oxidation: The secondary alcohol at C4 is oxidized to a ketone to afford 4-oxoadamantane-1-carboxylic acid.

Esterification: The carboxylic acid is then esterified to the final product, this compound. biosynth.com

Esterification Methods for Adamantane Carboxylic Acids

The final step in the synthesis is the esterification of 4-oxoadamantane-1-carboxylic acid. Several standard methods can be employed for this transformation.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com

Reaction with Thionyl Chloride followed by Methanol (B129727): The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride. The resulting acyl chloride is then reacted with methanol to form the methyl ester. This is a highly effective method, particularly for sterically hindered carboxylic acids.

Other Methods: A variety of other esterification methods have been developed, including the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or the use of alkylating agents like methyl iodide in the presence of a base. commonorganicchemistry.com

| Esterification Method | Reagents | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Inexpensive, simple procedure | Reversible, may require large excess of alcohol |

| Acyl Chloride Formation | SOCl₂, then Methanol | High yielding, irreversible | Harsher conditions, generates HCl |

| DCC Coupling | DCC, DMAP, Methanol | Mild conditions | DCC is a known allergen, byproduct removal |

| Alkylation | Methyl Iodide, Base | Mild conditions | Methyl iodide is toxic and a regulated substance |

Oxidation Strategies for Oxo-functionalization

The introduction of an oxo-group at a secondary position of the adamantane skeleton is a critical transformation for obtaining the 4-oxo functionality. This typically involves the oxidation of a C-H bond to a C-OH group, followed by further oxidation to a ketone, or direct C-H oxidation to a carbonyl. Various oxidizing agents and catalytic systems have been explored for the oxidative functionalization of adamantane. researchgate.net

Hydrogen peroxide (H₂O₂) in the presence of transition metal catalysts is a common method. For instance, Fe-MCM-41 mesoporous molecular sieves with supported Cu²⁺ ions can oxidize adamantane to 1-adamantanol. researchgate.net While this functionalizes the tertiary position, similar systems can be adapted for secondary positions. Another approach involves using strong oxidants like methyl(trifluoromethyl)dioxirane, which has shown high efficiency in the sequential oxidation of adamantane to poly-hydroxylated derivatives. mdpi.com The selectivity between the tertiary (bridgehead) and secondary positions is a key challenge, as the tertiary C-H bonds are generally more reactive. rsc.org

Photocatalysis also offers a route for C-H functionalization. Under UV irradiation and in the presence of a photocatalyst like TiO₂, adamantane can react to form oxygenated products. nih.gov The selectivity of these reactions can often be tuned by the choice of catalyst and reaction conditions. For the specific synthesis of a 4-oxo derivative, a common precursor would be 1-adamantanecarboxylic acid or its methyl ester, which would then undergo selective oxidation at the C4 position.

The table below summarizes various oxidation systems applied to the adamantane core.

| Oxidant / Catalyst System | Substrate | Key Product(s) | Conversion / Selectivity |

| H₂O₂ / Fe-MCM-41 with Cu²⁺ | Adamantane | 1-Adamantanol | 32.5% conversion, 54% selectivity researchgate.net |

| H₂O₂ / Hemicryptophane copper complex | Adamantane | Adamantane oxidation products | - |

| Methyl(trifluoromethyl)dioxirane | Adamantane | Adamantanols (mono-, di-, tri-) | High yields (e.g., 93% for diol) mdpi.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Adamantane | Hydroxylated adamantanes | - |

| TiO₂ / UV light | Adamantane | Oxygenated products | 75% yield (with Ag₂SO₄) nih.gov |

Stereoselective Synthesis of Analogues and Derivatives

The parent this compound molecule is achiral. However, stereoselectivity becomes crucial when synthesizing analogues or derivatives that possess chiral centers. Chirality can be introduced by installing substituents on the adamantane cage at positions that render the molecule asymmetric.

For example, if the ketone at the C4 position were to be reduced to a hydroxyl group in a molecule that already contains a chiral substituent, the approach of the reducing agent could be stereochemically directed, leading to diastereomeric alcohol products. The synthesis of such chiral building blocks is of high interest for applications in medicinal chemistry, where stereochemistry often dictates biological activity. While specific literature on the stereoselective synthesis of analogues of this compound is sparse, general principles of stereoselective synthesis on substituted adamantane systems are applicable. Asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions are common strategies to achieve stereoselectivity in complex molecule synthesis.

Catalytic Systems and Reagents in Synthesis

The synthesis of this compound relies on several key catalytic reactions and reagents to install the carboxylate and oxo functionalities.

Carboxylation: The introduction of the carboxylate group at the C1 bridgehead position is typically achieved via the Koch-Haaf reaction or related carboxylation methods. orgsyn.org This reaction often involves treating adamantane or a C1-functionalized precursor (like 1-bromoadamantane or 1-adamantanol) with formic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. orgsyn.orggoogle.com The adamantyl cation is generated in situ and is trapped by carbon monoxide (from the decomposition of formic acid) to form an acylium cation, which is then hydrolyzed to yield 1-adamantanecarboxylic acid. orgsyn.org Subsequent esterification, for example by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄), yields the methyl ester. orgsyn.org

Oxidation: As discussed in section 2.2.3, the introduction of the 4-oxo group requires catalytic oxidation. Transition metal-based catalysts are prominent in these transformations. Copper and iron complexes are frequently used to activate oxidants like hydrogen peroxide for C-H oxidation. researchgate.netmdpi.com For instance, copper(I) species have been employed for the carbonylative C-H activation of adamantane to generate imides, demonstrating the utility of copper in functionalizing the adamantane core. nih.gov The choice of catalyst and ligands can influence the selectivity of the oxidation, directing it to either the secondary or tertiary positions.

The table below details some catalytic systems and reagents used in the functionalization of the adamantane scaffold relevant to the synthesis of the title compound.

| Catalyst / Reagent | Reaction Type | Function | Precursor | Product |

| Concentrated H₂SO₄ | Carboxylation (Koch-Haaf) | Acid catalyst | Adamantane, Formic Acid | 1-Adamantanecarboxylic acid orgsyn.orggoogle.com |

| H₂SO₄ / Methanol | Esterification | Acid catalyst | 1-Adamantanecarboxylic acid | Methyl 1-adamantanecarboxylate orgsyn.org |

| Cu(I) / DTBP | Carbonylative C-H Activation | Catalyst system | Adamantane, Amide | Adamantyl imide nih.gov |

| Fe/Cu-based systems | C-H Oxidation | Catalyst system | Adamantane | Adamantanols/Adamantanones researchgate.netmdpi.com |

Chemical Reactivity and Transformations of Methyl 4 Oxoadamantane 1 Carboxylate

Reactions of the Ester Moiety

The methyl ester group in Methyl 4-oxoadamantane-1-carboxylate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, alcohols, and amides.

Hydrolysis and Transesterification Reactions

Hydrolysis is the conversion of the methyl ester back to the corresponding carboxylic acid, 4-oxoadamantane-1-carboxylic acid. This reaction is typically catalyzed by either acid or base. oieau.fr The mechanism involves the nucleophilic attack of water (in acid catalysis) or a hydroxide ion (in base catalysis) on the carbonyl carbon of the ester. oieau.frresearchgate.net Base-catalyzed hydrolysis, or saponification, is generally an irreversible process that proceeds to completion upon neutralization. oieau.fr

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. nih.gov Driving the reaction to completion often involves using a large excess of the new alcohol or removing the methanol (B129727) byproduct as it forms. nih.govnih.gov

| Reaction | Reagents | Product | Description |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O/MeOH | 4-oxoadamantane-1-carboxylic acid sodium/potassium salt | The ester is heated with an aqueous solution of a strong base, followed by an acidic workup to yield the carboxylic acid. chemspider.com |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O | 4-oxoadamantane-1-carboxylic acid | An equilibrium process requiring an acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. |

| Transesterification | R-OH, Acid or Base Catalyst (e.g., H₂SO₄, NaOR) | Alkyl 4-oxoadamantane-1-carboxylate | The methyl ester is converted to a different ester by reacting with another alcohol in the presence of a catalyst. researchgate.net |

Reductions to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol, yielding (4-oxoadamantyl)methanol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. vanderbilt.edureddit.com However, its reactivity can be enhanced by the addition of Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂). reddit.com More powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), are commonly used for the efficient reduction of esters to alcohols. wikipedia.orgharvard.edu It is important to note that these potent reagents will also reduce the ketone moiety present in the molecule. harvard.eduyoutube.com

| Reagent | Product(s) | Selectivity Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 4-(hydroxymethyl)adamantan-1-ol | A powerful, non-selective reagent that will reduce both the ester and the ketone. harvard.edu |

| Lithium Borohydride (LiBH₄) | 4-(hydroxymethyl)adamantan-1-ol | A strong reducing agent capable of reducing esters; it will also reduce the ketone. vanderbilt.eduharvard.edu |

| Sodium Borohydride (NaBH₄) | No reaction with ester (ketone is reduced) | Generally unreactive towards esters unless activating additives are used. reddit.com |

Amidation Reactions

Amidation involves the reaction of the ester with an amine to form an amide. The direct reaction of an ester with an amine (aminolysis) to form an amide is possible but often requires high temperatures and is a slow process. nih.gov The reaction is reversible, and the equilibrium may not favor the product. nih.gov

A more efficient and common method involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid. The resulting 4-oxoadamantane-1-carboxylic acid is then coupled with an amine using a peptide coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to form the desired amide in high yield. organic-chemistry.orgresearchgate.net Catalytic methods for direct amidation of esters using specific metal or organocatalysts have also been developed, offering a more direct route under milder conditions. mdpi.comdiva-portal.org

| Method | Reagents | Product | Description |

|---|---|---|---|

| Direct Aminolysis | R₁R₂NH, Heat | N-R₁,N-R₂-4-oxoadamantane-1-carboxamide | The direct reaction is often slow and requires forcing conditions. nih.gov |

| Two-Step (via Carboxylic Acid) | 1. NaOH, H₂O (Hydrolysis) 2. R₁R₂NH, Coupling Agent (e.g., HBTU) | N-R₁,N-R₂-4-oxoadamantane-1-carboxamide | A highly efficient and general method for amide bond formation. organic-chemistry.orgresearchgate.net |

Reactions of the Ketone Moiety

The ketone group at the 4-position of the adamantane (B196018) cage is a key site for reactivity, primarily undergoing nucleophilic addition reactions at the electrophilic carbonyl carbon.

Carbonyl Reactivity: Nucleophilic Additions

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This allows it to react with a wide array of nucleophiles. masterorganicchemistry.com The addition of the nucleophile to the carbonyl carbon results in the breaking of the C=O pi bond and the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting alkoxide ion yields the final alcohol product. youtube.com

Common nucleophiles include organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li), which lead to the formation of tertiary alcohols. youtube.comyoutube.com Other nucleophiles such as cyanide ion can also add to the carbonyl group. libretexts.org

| Nucleophile (Reagent) | Intermediate | Final Product |

|---|---|---|

| Grignard Reagent (R-MgX) | Magnesium alkoxide | Methyl 4-alkyl-4-hydroxyadamantane-1-carboxylate |

| Organolithium (R-Li) | Lithium alkoxide | Methyl 4-alkyl-4-hydroxyadamantane-1-carboxylate |

| Hydride (from NaBH₄ or LiAlH₄) | Borate or Aluminate ester | Methyl 4-hydroxyadamantane-1-carboxylate |

Reductions to Hydroxyl-Adamantane Derivatives

The ketone group is readily reduced to a secondary alcohol, forming methyl 4-hydroxyadamantane-1-carboxylate. This transformation can be achieved with a variety of hydride-based reducing agents.

A key aspect of the chemistry of this compound is the potential for chemoselective reduction. Because ketones are more reactive towards hydride reagents than esters, it is possible to selectively reduce the ketone without affecting the ester group. wikipedia.org Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is mild enough to rapidly reduce aldehydes and ketones but typically does not react with esters, allowing for the clean conversion to the hydroxy-ester derivative. vanderbilt.eduyoutube.com

In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) lack this selectivity and will reduce both the ketone and the ester moieties, leading to the formation of a diol, 4-(hydroxymethyl)adamantan-1-ol. harvard.eduyoutube.com

| Reagent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methyl 4-hydroxyadamantane-1-carboxylate | Highly selective for the ketone; the ester group remains intact. vanderbilt.eduyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(hydroxymethyl)adamantan-1-ol | Non-selective; reduces both the ketone and the ester. harvard.eduyoutube.com |

Enolization and Related Reactions

The presence of a carbonyl group in this compound allows for the formation of an enolate ion through the deprotonation of the α-carbons. sketchy.comlibretexts.org These α-hydrogens, adjacent to the ketone, are rendered acidic due to the electron-withdrawing nature of the carbonyl group and the potential for resonance stabilization of the resulting conjugate base. libretexts.org The formation of an enolate is a critical step that opens pathways to a variety of subsequent reactions, including aldol-type condensations and halogenations.

The enolization of ketones is a reversible process, and the position of the equilibrium is influenced by the reaction conditions, such as the strength of the base and the solvent used. swun.edu.cn In the case of this compound, the two α-carbons are equivalent, simplifying the regiochemistry of enolate formation.

Once formed, the enolate of this compound can act as a nucleophile, attacking electrophilic species. A classic example of such reactivity is the aldol (B89426) condensation, where the enolate reacts with another carbonyl compound, typically an aldehyde, to form a β-hydroxy ketone adduct. masterorganicchemistry.comwikipedia.org This adduct may subsequently undergo dehydration, particularly under heating or acidic/basic conditions, to yield an α,β-unsaturated ketone, a process driven by the formation of a stable conjugated system. organic-chemistry.orglibretexts.orgmagritek.com

The general mechanism for a base-catalyzed aldol condensation is as follows:

Enolate Formation: A base removes an α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde or ketone.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound.

Dehydration (Condensation): Elimination of a water molecule leads to the formation of an α,β-unsaturated carbonyl compound. jackwestin.com

While specific studies on the aldol condensation of this compound are not widely reported in general literature, the principles of enolate reactivity suggest its capability to participate in such carbon-carbon bond-forming reactions. The steric bulk of the adamantyl group may influence the reaction rates and yields.

Another key reaction involving the enolate intermediate is α-halogenation. In the presence of a base and a halogen (Cl₂, Br₂, or I₂), the enolate can attack the halogen molecule to form an α-halo ketone. msu.edu This reaction can also be catalyzed by acid, proceeding through an enol intermediate. libretexts.org

| Reaction Type | Reagents | Intermediate | General Product |

| Aldol Addition | Aldehyde/Ketone, Base or Acid | Enolate or Enol | β-Hydroxy ketone |

| Aldol Condensation | Aldehyde/Ketone, Base or Acid, Heat | Enolate or Enol | α,β-Unsaturated ketone |

| α-Halogenation | X₂ (X=Cl, Br, I), Base or Acid | Enolate or Enol | α-Halo ketone |

Transformations of the Adamantane Scaffold

The adamantane framework is known for its high thermal and chemical stability. However, the C-H bonds of the scaffold can be functionalized under specific conditions, allowing for the introduction of new substituents and modifications of the cage structure.

Selective Functionalization at Bridgehead and Methylene Positions

The adamantane core of this compound possesses two types of C-H bonds: those at the bridgehead (tertiary) positions and those at the methylene (secondary) positions. The bridgehead positions are generally more reactive towards radical and carbocationic reactions due to the greater stability of the resulting tertiary radical or cation intermediates. rsc.org

Functionalization reactions often proceed via the formation of a reactive intermediate at one of these positions. Radical abstraction of a hydrogen atom is a common strategy to initiate functionalization. rsc.orgnih.gov The selectivity of this abstraction (bridgehead vs. methylene) is influenced by the stability of the resulting radical. Tertiary adamantyl radicals are more stable than their secondary counterparts, leading to a general preference for functionalization at the bridgehead positions.

The existing substituents on the adamantane ring can exert directing effects on subsequent functionalizations. These effects can be both steric and electronic in nature. For instance, in radical chlorocarbonylation, substituents at a bridgehead position were found to influence the ratio of tertiary to secondary functionalization based on steric hindrance. nih.gov Electron-withdrawing groups, such as the ketone and ester functions in this compound, can influence the reactivity of the nearby C-H bonds through polar effects. nih.gov These groups generally deactivate the ring towards electrophilic attack but can direct substitution in radical reactions. lumenlearning.comlibretexts.org

For this compound, one bridgehead is already occupied by the carboxylate group. The remaining bridgehead positions are prime targets for further functionalization.

| Position | Carbon Type | Intermediate Stability | General Reactivity |

| Bridgehead | Tertiary (methine) | Higher (tertiary radical/cation) | Preferred site for radical and cationic reactions |

| Methylene | Secondary | Lower (secondary radical/cation) | Less reactive than bridgehead positions |

Skeletal Rearrangement Reactions

The adamantane skeleton is the most thermodynamically stable tricyclodecane isomer. researchgate.net Consequently, skeletal rearrangements of adamantane derivatives are not common under normal conditions. Such rearrangements are more characteristic of the synthesis of the adamantane core itself, where less stable polycyclic hydrocarbons are isomerized to the adamantane structure under the influence of strong Lewis acids like aluminum chloride. researchgate.net

However, the presence of functional groups can, in some cases, facilitate rearrangements. For instance, the generation of a carbocation adjacent to a strained ring system can trigger Wagner-Meerwein rearrangements. In the context of this compound, protonation of the ketone could potentially lead to the formation of a carbocationic intermediate, but the inherent stability of the adamantane cage makes subsequent bond migrations energetically unfavorable. Rearrangements are more likely to occur with derivatives containing more reactive functional groups or under conditions that generate high-energy intermediates. researchgate.net Lewis acid-catalyzed rearrangements have been studied for other cyclic systems, often leading to ring expansion or contraction, but such transformations for the 4-oxoadamantane system are not prominently documented. princeton.edunih.gov

Radical and Photochemical Transformations

The adamantane scaffold is an excellent substrate for radical reactions due to the stability of the resulting adamantyl radicals. rsc.org The abstraction of a hydrogen atom from a bridgehead position is a common initiation step, leading to a tertiary radical that can be trapped by various reagents. nih.gov

Photochemical reactions provide another avenue for the transformation of this compound, primarily by targeting the ketone functionality. Ketones can undergo several types of photochemical reactions upon excitation with UV light, most notably the Norrish Type I and Type II reactions. wikipedia.org

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of a diradical. youtube.comscispace.comnumberanalytics.com For a cyclic ketone like 4-oxoadamantane, this α-cleavage would result in a diradical species where the acyl and alkyl radical centers are still connected by the rest of the carbon framework. This diradical can then undergo several secondary reactions:

Decarbonylation: Loss of a molecule of carbon monoxide to form a new C-C bond between the two radical centers.

Intramolecular disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde or a ketene.

Recombination: Re-formation of the original ketone.

The rigid structure of the adamantane cage would significantly influence the fate of such a diradical intermediate, potentially favoring recombination or specific intramolecular pathways.

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, followed by cleavage of the α,β-bond or cyclization to form a cyclobutanol. However, due to the rigid geometry of the adamantane cage, the carbonyl oxygen in this compound cannot readily access any γ-hydrogens. Therefore, a Norrish Type II reaction is considered unlikely for this molecule.

| Transformation Type | Initiation | Key Intermediate | Potential Outcome(s) |

| Radical Functionalization | Radical Initiator (e.g., peroxide) | Adamantyl Radical (tertiary or secondary) | Substitution at C-H positions |

| Norrish Type I Reaction | UV Light | Acyl-alkyl diradical | Decarbonylation, disproportionation, recombination |

Advanced Characterization Methodologies and Spectroscopic Analysis Principles

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adamantane (B196018) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align with an applied magnetic field and can be excited to higher energy states by absorbing electromagnetic radiation of a specific frequency. The chemical environment surrounding each nucleus influences this frequency, resulting in a spectrum of signals that provides a detailed map of the molecule's structure.

For adamantane derivatives, NMR provides characteristic signals that confirm the rigid cage-like structure. The high degree of symmetry in the parent adamantane molecule results in a simple spectrum, but substitution, as in Methyl 4-oxoadamantane-1-carboxylate, introduces asymmetry and more complex signal patterns.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the adamantane cage and the methyl ester group. The adamantane protons typically appear in the range of δ 1.5-3.0 ppm. The presence of the electron-withdrawing ketone and carboxylate groups will cause protons on adjacent carbons to shift downfield (to a higher ppm value). The methyl group of the ester will produce a sharp singlet, typically around δ 3.7-3.9 ppm. rsc.orgrsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the adamantane cage have characteristic chemical shifts. The carbonyl carbon of the ketone is expected to resonate significantly downfield, often in the range of δ 200-210 ppm. nih.gov The carbonyl carbon of the ester group will also appear downfield, typically around δ 165-175 ppm. rsc.orgnih.gov The methyl carbon of the ester group will have a signal around δ 52 ppm. rsc.org The quaternary carbons and CH groups of the adamantane skeleton will also provide distinct signals, confirming the substitution pattern.

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Adamantane Cage Protons | ~1.8 - 2.8 | Multiplets |

| ¹H | Methyl Ester (-OCH₃) | ~3.7 | Singlet |

| ¹³C | Ketone Carbonyl (C=O) | ~207 | - |

| ¹³C | Ester Carbonyl (C=O) | ~170 | - |

| ¹³C | Methyl Ester (-OCH₃) | ~52 | - |

| ¹³C | Adamantane Cage Carbons | ~25 - 50 | - |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information allows for the determination of a compound's molecular weight and can provide structural information through the analysis of fragmentation patterns. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.

For this compound, the mass spectrum would first reveal the molecular ion peak (M⁺), which corresponds to the intact molecule's mass. The fragmentation of adamantane derivatives is often complex, but predictable pathways exist. cdnsciencepub.com The presence of functional groups significantly influences the primary fragmentation pathways. acs.org For esters, common fragmentation includes the cleavage of bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR). libretexts.org The fragmentation of the adamantane cage itself can also occur, often resulting in stable alkyl-substituted benzene (B151609) ions. cdnsciencepub.com

Key fragmentation patterns for this compound would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃): Resulting in an [M - 31]⁺ peak.

Loss of the methoxycarbonyl group (•COOCH₃): Resulting in an [M - 59]⁺ peak.

Alpha-cleavage adjacent to the ketone carbonyl group.

Complex rearrangements and cleavages of the adamantane cage structure.

Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Expected m/z Change |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M - OCH₃]⁺ | Loss of methoxy radical | -31 |

| [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical | -59 |

| Various Cage Fragments | Cleavage of the adamantane skeleton | Variable |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These methods are crucial for assessing the purity of a synthesized compound and for its isolation from reaction byproducts. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a form of column chromatography that pumps a sample mixture in a solvent (mobile phase) at high pressure through a column with a packing material (stationary phase). tricliniclabs.com For adamantane derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. researchgate.net The retention of adamantane derivatives in RP-HPLC is influenced by their hydrophobic properties and the nature of their substituents. researchgate.net This method is highly selective and can be effectively used for purity assessment and quantitative identification of this compound in complex mixtures. researchgate.net

Gas Chromatography (GC): GC is an analytical separation technique used to analyze volatile substances in the gas phase. tricliniclabs.com A sample is vaporized and injected onto the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. Given that this compound has a relatively high molecular weight and potential for thermal degradation, GC analysis might require derivatization to increase volatility and thermal stability, although it is widely used for other adamantane derivatives. sysydz.net

Typical Chromatographic Conditions for Adamantane Derivatives

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| RP-HPLC | Octadecyl-silica (C18) | Methanol-water or Acetonitrile-water gradients | Based on hydrophobicity researchgate.net |

| GC | Capillary column with a nonpolar or medium-polarity stationary phase | Inert gas (e.g., Helium, Nitrogen) | Based on volatility and interaction with stationary phase |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information. nih.gov

For adamantane derivatives, single-crystal X-ray diffraction analysis provides unambiguous proof of structure. nih.gov It reveals precise bond lengths, bond angles, and torsional angles, confirming the rigid, strain-free nature of the adamantane cage. wikipedia.org The analysis would determine the exact conformation of the ester and ketone substituents relative to the adamantane framework. While the parent adamantane molecule crystallizes in a face-centered cubic structure, the introduction of substituents typically leads to different crystal packing arrangements. wikipedia.org The crystal structures of numerous adamantane-based ester derivatives have been determined, providing valuable insight into their conformational preferences and intermolecular interactions. nih.gov If single crystals of this compound can be grown, X-ray crystallography would provide the ultimate confirmation of its three-dimensional structure.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of a molecule like this compound. These methods, rooted in solving the Schrödinger equation, can elucidate the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity.

Electron Density and Electrostatic Potential: These calculations map the electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the keto group and the ester group would be expected to be electron-rich, while the carbonyl carbons would be electron-poor, indicating likely sites for chemical reactions.

Charge Distribution: Methods like Mulliken population analysis can assign partial charges to each atom, offering a quantitative view of the charge distribution and polarity of bonds within the molecule.

These theoretical predictions provide a foundational understanding of where and how the molecule is most likely to react, guiding synthetic efforts and mechanistic studies.

Density Functional Theory (DFT) in Understanding Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful class of quantum chemical methods widely used to study the mechanisms and energetics of chemical reactions. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the simpler electron density.

For a compound like this compound, DFT could be applied to:

Model Reaction Pathways: Researchers can model the step-by-step process of a chemical reaction, such as the reduction of the ketone or hydrolysis of the ester.

Locate Transition States: DFT is used to calculate the geometry and energy of transition states—the highest energy point along a reaction coordinate. The energy of the transition state is critical for determining the activation energy of a reaction, which dictates its rate.

Determine Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This helps in determining whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and predicts which reaction pathways are kinetically preferred. For instance, DFT could be used to compare the energetics of different synthetic routes to adamantane derivatives. nih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery and development.

The process generally involves:

Building 3D Models: A three-dimensional model of this compound is generated and its energy is minimized to find its most stable conformation.

Target Identification: A biological target of interest is identified. For adamantane derivatives, targets have included viral ion channels and various enzymes. nih.gov

Molecular Docking: Docking simulations place the ligand into the active or binding site of the target protein. The program then samples numerous possible orientations and conformations of the ligand within the site.

Scoring and Analysis: Each potential binding pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

While no specific docking studies for this compound were found, this methodology is frequently applied to its structural analogs to predict potential biological activity and guide the design of new therapeutic agents. nih.govmdpi.com

Conclusion

Methyl 4-oxoadamantane-1-carboxylate stands as a testament to the enduring importance of the adamantane (B196018) scaffold in modern organic chemistry. Its bifunctional nature, coupled with the unique properties of the adamantane core, makes it a highly valuable and versatile synthetic intermediate. From its straightforward synthesis to its crucial role in the preparation of pharmacologically active molecules, this compound bridges the gap between fundamental adamantane chemistry and the development of complex, functional derivatives. As the quest for new therapeutics and advanced materials continues, the utility of key building blocks like this compound is set to expand, further solidifying its position as a cornerstone of adamantane chemistry.

Applications of Methyl 4 Oxoadamantane 1 Carboxylate and Its Derivatives in Academic Research

Medicinal Chemistry and Drug Discovery Research

The adamantane (B196018) scaffold, often introduced into molecules via precursors like methyl 4-oxoadamantane-1-carboxylate, has become a cornerstone in modern medicinal chemistry. Its three-dimensional structure and inherent stability offer distinct advantages in the development of new therapeutic agents.

Role as Rigid Scaffolds in Pharmacophore Design

The adamantane cage, exemplified by derivatives of this compound, provides a rigid and well-defined three-dimensional framework for the precise spatial orientation of functional groups. researchgate.netpublish.csiro.au This rigidity is a significant asset in pharmacophore design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov The defined geometry of adamantane-based scaffolds allows for the creation of multivalent ligands where the spatial arrangement of binding motifs is strictly controlled, which can enhance interactions with cell surface epitopes. nih.gov Researchers have utilized this principle to develop multivalent binders with significantly improved affinity for their targets. nih.gov The unique structure of adamantane facilitates the exact positioning of substituents, enabling a more effective exploration of the chemical space around a drug target. researchgate.net

Influence on Bioavailability and Lipophilicity in Drug Design

A primary application of incorporating the adamantane moiety, often derived from this compound, into drug candidates is to modulate their physicochemical properties, particularly lipophilicity. researchgate.netnih.gov The adamantyl group is considered a "lipophilic bullet," capable of significantly increasing the lipophilicity of a molecule, which can, in turn, enhance its ability to cross biological membranes, including the blood-brain barrier. researchgate.netnih.govmdpi.com It is estimated that the inclusion of an adamantane group can increase the calculated partition coefficient (cLogP) of a drug by approximately 3.1 log units. researchgate.net This modification is particularly useful for highly water-soluble compounds. researchgate.net By increasing lipophilicity, adamantane derivatives can exhibit improved pharmacokinetic profiles, including better absorption and distribution. nih.govmdpi.com The rigid adamantane cage can also shield adjacent functional groups from metabolic degradation, thereby increasing the stability and plasma half-life of a drug. mdpi.com

Exploration in Antiviral Research

The use of adamantane derivatives in antiviral research is well-established, with some of the earliest successful antiviral drugs featuring this scaffold. nih.gov Amantadine (B194251) and Rimantadine, two of the first adamantane-based drugs, have been used for the prophylaxis and treatment of influenza A virus infections. acs.orgmdpi.com Their mechanism of action is associated with the M2 ion channel of the influenza A virus. mdpi.comnih.gov Research has continued to explore new adamantane derivatives with activity against a wide range of viruses. nih.gov For instance, certain spiro[pyrrolidine-3,2'-adamantane]s have demonstrated potent activity against influenza A virus, parainfluenza virus, rhinovirus, and Coxsackie A21 viruses. acs.org The unique geometry and lipophilicity of the adamantane skeleton are thought to enhance the permeability and adsorption of these compounds with respect to cell membranes, allowing them to interfere with the early stages of the viral reproductive cycle. researchgate.net

Table 1: Antiviral Activity of Selected Adamantane Derivatives

| Compound Class | Virus | Key Findings |

|---|---|---|

| Aminoadamantanes (e.g., Amantadine, Rimantadine) | Influenza A Virus | Effective in prophylaxis and treatment by targeting the M2 ion channel. acs.orgmdpi.com |

| Spiro[pyrrolidine-3,2'-adamantane]s | Influenza A, Parainfluenza, Rhinovirus, Coxsackie A21 | Showed potent antiviral activity against a range of viruses. acs.org |

| N-methyl derivative of an aminoadamantane | Influenza A Virus | Inhibited virus-induced cytopathicity at low concentrations with low cytotoxicity. acs.org |

| Adamantane-conjugated amino acids | Influenza A Virus (including resistant strains) | Some compounds can inhibit rimantadine-resistant strains. mdpi.com |

| Pyrazole and glycol derivatives of adamantane | Smallpox vaccine virus | Demonstrated high anti-smallpox activity in vitro. researchgate.net |

Contributions to Neuroprotective Agents Research

Derivatives of adamantane are actively being investigated for their potential as neuroprotective agents in the context of neurodegenerative disorders. rsc.orgcore.ac.uk The pathology of these diseases often involves multiple pathways, including excitotoxicity mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium influx. rsc.org Adamantane-based compounds, such as Memantine, are known to act as antagonists of NMDA receptors, thereby preventing excessive calcium entry and subsequent neuronal damage. nih.gov Current research focuses on developing multifunctional adamantane derivatives that can target multiple points in the neurodegenerative cascade. core.ac.uk For example, novel adamantane amine derivatives have been synthesized to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs), offering a more comprehensive approach to neuroprotection. rsc.org Another adamantane derivative, 5-hydroxyadamantane-2-on, has demonstrated significant cerebrovascular and neuroprotective activity in models of brain ischemia, not by blocking NMDA receptors, but potentially through the GABA-ergic system. nih.govnih.gov

Investigation in Antimicrobial and Anticancer Compound Development

The adamantane scaffold has been incorporated into novel compounds to explore their potential as antimicrobial and anticancer agents. nih.govmdpi.com

In the realm of antimicrobial research , various adamantane derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.comtandfonline.comresearchgate.net For instance, certain N-substituted phthalimides derived from 1-adamantane-methanol exhibited minimal inhibitory concentrations (MIC) as low as 0.02 µg/ml against Staphylococcus aureus. nih.gov Adamantane-appended supramolecular self-associating amphiphiles have also demonstrated antimicrobial activity against clinically relevant strains like methicillin-resistant S. aureus (MRSA). tandfonline.com The antimicrobial action of some adamantane derivatives may be attributed to their ability to disrupt microbial membranes. mdpi.com

In anticancer research , adamantane derivatives have been investigated for their antiproliferative activity against various human tumor cell lines. nih.govnih.govnih.gov The synthetic retinoid adamantane derivative, CD437, was found to be a potent inducer of apoptosis in several cancer types, including ovarian, lung, and breast cancer. nih.gov Adamantyl isothiourea derivatives have shown cytotoxic effects against hepatocellular carcinoma cells. nih.gov Furthermore, some adamantane derivatives have been designed to have an affinity for sigma receptors, which are overexpressed in some tumor cells, and have demonstrated significant in vitro activity against a range of cancer cell lines. nih.gov

Table 2: Antimicrobial and Anticancer Activity of Selected Adamantane Derivatives

| Compound Class | Activity Type | Target Organism/Cell Line | Key Findings |

|---|---|---|---|

| N-substituted phthalimides | Antimicrobial | Staphylococcus aureus | MIC values as low as 0.02 µg/ml. nih.gov |

| Adamantane-appended amphiphiles | Antimicrobial | MRSA, E. coli | Demonstrated antimicrobial efficacy against clinically relevant bacteria. tandfonline.com |

| Adamantyl isothiourea derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | Showed significant antibacterial activity. mdpi.com |

| Synthetic retinoid (CD437) | Anticancer | Ovarian, lung, breast cancer cells | Potent inducer of apoptosis. nih.gov |

| Adamantyl isothiourea derivatives | Anticancer | Hepatocellular carcinoma (HCC) | Found to be the most active derivatives against HCC. nih.gov |

| Diarylbutylamines with adamantane | Anticancer | Various cancer cell lines | Showed significant in vitro anticancer activity. nih.gov |

Materials Science and Nanotechnology Research

The unique, cage-like structure of adamantane and its derivatives, including those synthesized from this compound, makes them valuable building blocks in materials science and nanotechnology. wikipedia.orgnih.gov The rigid and stable nature of the adamantane core allows for the construction of well-defined molecular architectures. nih.gov

Adamantane-based polymers have potential applications in coatings for touchscreens and as thermally stable lubricants. wikipedia.orgyoutube.com In nanotechnology, the soft, cage-like structure of solid adamantane allows for the incorporation of guest molecules, which could potentially be released within the human body as the matrix breaks down, suggesting applications in drug delivery. wikipedia.orgyoutube.com Adamantane derivatives are also being explored as molecular building blocks for the self-assembly of molecular crystals. wikipedia.org

Furthermore, adamantane's lipophilicity and ability to interact with lipid bilayers have led to its use in the design of drug delivery systems such as liposomes and dendrimers. mdpi.comnih.govpensoft.net The adamantane moiety can act as an "anchor" within the lipid bilayer of liposomes, providing a means for targeted drug delivery and surface recognition of target structures. nih.govpensoft.net This concept is being used to develop novel self-assembled supramolecular systems for both fundamental chemical research and biomedical applications. nih.govpensoft.net

Molecular Building Blocks for Supramolecular Assemblies

The adamantane moiety is a cornerstone in the field of supramolecular chemistry due to its size, shape, and lipophilicity, which allow it to form stable host-guest complexes with various macrocyclic hosts. mdpi.comnih.gov Derivatives of this compound are utilized as guest molecules in the construction of non-covalent assemblies. The adamantane cage fits snugly within the cavities of host molecules like cyclodextrins and cucurbiturils, driven by hydrophobic and van der Waals interactions. mdpi.comnih.govmdpi.com

The functional groups of this compound can be chemically modified to introduce other recognition motifs or reactive sites, enabling the formation of more complex supramolecular structures. For instance, the carboxylate group can be converted to an amide or other functionalities, which can then participate in hydrogen bonding or metal coordination, leading to the formation of extended networks and assemblies. mdpi.com These supramolecular systems are being investigated for applications in areas such as molecular sensing, catalysis, and the development of responsive materials. The predictable and strong binding of adamantane derivatives makes them ideal candidates for programming the self-assembly of molecules into well-defined architectures. nih.gov

| Host Molecule | Guest Moiety | Typical Association Constants (M⁻¹) | Key Interactions |

| β-Cyclodextrin | Adamantane | 10³ - 10⁵ | Hydrophobic, van der Waals |

| Cucurbit tandfonline.comuril | Adamantylammonium ion | > 10¹² | Ion-dipole, Hydrophobic |

Polymer Design and Advanced Materials Development

The incorporation of the bulky and rigid adamantane cage into polymer backbones or as pendant groups can significantly influence the properties of the resulting materials. wikipedia.org Derivatives of this compound can be used as monomers or modifying agents in polymer synthesis. The adamantane moiety can enhance the thermal stability, mechanical strength, and glass transition temperature of polymers due to its high melting point and rigid structure. wikipedia.org

For example, after hydrolysis to the corresponding carboxylic acid, the molecule can be used to synthesize polyesters or polyamides. Furthermore, the adamantane group can be used to create supramolecular polymers through host-guest interactions. By functionalizing polymer chains with adamantane units and using complementary macrocyclic hosts, it is possible to create self-healing materials, stimuli-responsive gels, and materials with tunable viscoelastic properties. The adamantyl group's ability to act as a bulky pendant group also finds use in improving the performance of polymers for various applications. wikipedia.org

Applications in Molecular Electronic Devices

The development of molecular-scale electronic components is a frontier in nanotechnology. The well-defined structure and size of adamantane make it an attractive component for molecular electronics. researchgate.net While direct applications of this compound in this field are not yet widely reported, its derivatives are being explored as components of molecular wires, switches, and memory elements.

The rigid adamantane cage can act as an insulating spacer or a structural anchor to control the distance and orientation between conductive elements in a molecular device. By functionalizing the adamantane core with electroactive groups, it is possible to create molecules with specific electronic properties. The ability to precisely control the structure of adamantane derivatives allows for the systematic investigation of structure-property relationships in single-molecule electronics. Research in this area is focused on understanding charge transport through adamantane-based molecules and harnessing their unique properties for the fabrication of next-generation electronic devices. researchgate.net

Catalyst Development and Ligand Design

In the field of catalysis, the steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The bulky adamantyl group, derived from compounds like this compound, is often incorporated into ligand design to create a specific steric environment around a metal center. This can influence substrate binding, prevent catalyst deactivation, and control the stereoselectivity of a reaction.

For example, phosphine ligands bearing adamantyl substituents have been shown to be effective in a variety of cross-coupling reactions. The carboxylate functionality of this compound provides a convenient handle for the synthesis of new bidentate or monodentate ligands. By strategically placing the bulky adamantane group, it is possible to create highly effective and robust catalysts for a range of organic transformations.

Drug Delivery Systems and Surface Recognition Studies

The lipophilic nature of the adamantane cage makes it an excellent candidate for applications in drug delivery and for studying interactions at biological surfaces. mdpi.compensoft.net Derivatives of this compound are being investigated for their potential to improve the delivery and efficacy of therapeutic agents.

Adamantane as an Anchor in Lipid Bilayers

The adamantane group can act as a "molecular anchor," embedding itself within the hydrophobic core of a lipid bilayer, such as a cell membrane or the wall of a liposome. pensoft.net This property is exploited to attach various molecules, including drugs, targeting ligands, and imaging agents, to the surface of liposomes. By modifying this compound to include a hydrophilic linker and a payload, researchers can create conjugates that spontaneously insert into lipid membranes.

This approach is particularly useful for targeted drug delivery, where liposomes decorated with specific ligands can be directed to diseased cells. The adamantane anchor ensures that the targeting ligand is firmly attached to the liposome surface, allowing for effective interaction with its receptor on the target cell. pensoft.net

| Anchoring Group | Membrane Type | Application |

| Adamantane | Liposome Bilayer | Targeted Drug Delivery |

| Adamantane | Cell Membrane | Surface Recognition Studies |

Incorporation into Liposomes and Cyclodextrin Complexes

Beyond its role as a membrane anchor, adamantane derivatives can be encapsulated within drug delivery systems to enhance their performance. The formation of inclusion complexes between adamantane-containing drugs and cyclodextrins can improve the solubility and stability of the drug. nih.govnih.govmdpi.com These drug-cyclodextrin complexes can then be encapsulated within the aqueous core of liposomes, creating a "drug-in-cyclodextrin-in-liposome" formulation. nih.govnih.govmdpi.com

This multi-component delivery system offers several advantages, including increased drug loading capacity, controlled release, and protection of the drug from degradation. The adamantane moiety's strong interaction with cyclodextrins is key to the stability and effectiveness of these advanced drug delivery vehicles. mdpi.com

Dendrimer Synthesis and Application in Drug Delivery

The unique structural properties of adamantane and its derivatives have positioned them as attractive building blocks in the field of medicinal chemistry and drug delivery. pensoft.netresearchgate.net The rigid, three-dimensional cage-like structure of the adamantane moiety offers a robust scaffold for the construction of complex macromolecular architectures, including dendrimers. nih.govmdpi.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them promising candidates for various biomedical applications, particularly as drug carriers. nih.govnih.gov

The incorporation of adamantane derivatives into dendrimer structures is primarily driven by the desire to enhance the therapeutic efficacy of encapsulated or conjugated drugs. The lipophilic nature of the adamantane cage can improve the solubility of hydrophobic drugs within the dendrimer's interior. pensoft.net Furthermore, the adamantane core can serve as a multivalent anchor, allowing for the attachment of multiple drug molecules or targeting ligands to the dendrimer surface. researchgate.net

Academic research has explored the synthesis of dendrimers from various adamantane derivatives, often starting from adamantane-1-carboxylic acid and its analogues. researchgate.net These studies have demonstrated that adamantane-based dendrimers can be synthesized with precise control over their generation, size, and surface functionality. mdpi.com For instance, poly(amidoamine) (PAMAM) dendrimers, a well-studied class of dendrimers, have been functionalized with adamantane derivatives to improve their drug loading capacity and cellular uptake. globalresearchonline.net

In the context of drug delivery, adamantane-containing dendrimers have been investigated for their potential to:

Enhance Drug Solubility: The hydrophobic core of adamantane-based dendrimers can encapsulate poorly water-soluble drugs, thereby increasing their bioavailability. pensoft.net

Controlled Drug Release: The release of drugs from the dendrimer can be modulated by designing cleavable linkers between the drug and the dendrimer scaffold. nih.gov

Targeted Drug Delivery: The surface of adamantane-based dendrimers can be modified with targeting moieties, such as antibodies or peptides, to direct the drug-loaded nanocarrier to specific cells or tissues. nih.gov

The potential utility of this compound as a precursor for dendrimer synthesis lies in its bifunctional nature, possessing both a reactive keto group and a carboxylate moiety. These functional groups could, in principle, be utilized for divergent or convergent dendrimer growth strategies. However, without specific research studies, any discussion on its direct application remains speculative.

Table of Research Findings on Adamantane-Based Dendrimers (General)

| Dendrimer Type | Adamantane Derivative Used | Generation | Application | Key Findings |

| Polycationic Dendron | Tetra-functionalized adamantane | G1, G2 | Gene Delivery | High cellular uptake without significant cytotoxicity. mdpi.com |

| Hybrid PPI Dendrimers | Adamantyl moieties on the surface | G4, G5 | Host-Guest Interactions | Host-guest interactions with β-cyclodextrin depend on the number of adamantyl groups. mdpi.com |

| PAMAM Dendrimer Conjugate | Amantadine | G5 | Antiviral Drug Delivery | PEGylated dendrimers showed reduced hemolytic toxicity and prolonged drug release. globalresearchonline.net |

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The accessibility of Methyl 4-oxoadamantane-1-carboxylate is fundamental to its widespread application. While methods for the synthesis of adamantane (B196018) derivatives exist, a key challenge lies in developing more efficient and environmentally benign synthetic pathways. Future research should focus on:

Green Chemistry Approaches: Current synthetic methods often rely on harsh reagents and generate significant waste. The development of "green" synthetic protocols is crucial. This includes the use of solvent-free reactions, catalysis with non-toxic metals, and leveraging multi-component reactions to increase atom economy. rsc.org For instance, adapting the Biginelli reaction or similar one-pot syntheses could provide a more sustainable route to complex adamantane-containing heterocycles. rsc.org

Catalytic C-H Functionalization: Direct, selective functionalization of the adamantane core's C-H bonds is a significant challenge. Advances in this area would streamline synthetic routes by avoiding multi-step pre-functionalization strategies. unibas.ch Research into novel catalysts and reaction conditions that can selectively introduce the oxo and carboxylate functionalities would be a major breakthrough.

Flow Chemistry and Scalability: For practical applications, scalable synthesis is essential. The adoption of flow chemistry techniques could offer better control over reaction parameters, improve safety, and facilitate larger-scale production of this compound and its derivatives.

Exploration of Novel Chemical Reactivity Patterns

The interplay between the rigid adamantane cage and the reactive carbonyl and ester groups in this compound can lead to unique chemical behavior. A deeper understanding of its reactivity is needed to unlock its full synthetic potential.

Carbonyl Group Reactivity: The steric hindrance imposed by the adamantane framework can influence the reactivity of the ketone. pressbooks.pub Systematic studies on a wide range of nucleophilic addition reactions are necessary to map out its reactivity profile. pressbooks.pubstudymind.co.uk This includes reactions with organometallic reagents, ylides, and various carbon and heteroatom nucleophiles. studymind.co.ukallstudiesjournal.com Understanding these reactions is key to using the molecule as a versatile building block.

Enolate Chemistry: The potential for forming enolates from the ketone functionality opens up a vast array of synthetic possibilities, including aldol (B89426) reactions, Michael additions, and alpha-functionalization. Investigating the regioselectivity and stereoselectivity of these reactions will be critical for the synthesis of complex, stereochemically defined adamantane derivatives.

Intramolecular Reactions: The proximity of the ketone and ester groups could be exploited for novel intramolecular cyclization reactions, leading to the formation of unique polycyclic systems. Exploring conditions that promote such transformations could yield novel molecular architectures with interesting properties.

Rational Design of Next-Generation Adamantane-Based Functional Materials

The inherent properties of the adamantane cage—rigidity, thermal stability, and lipophilicity—make it an excellent component for advanced functional materials. wikipedia.org this compound serves as a bifunctional building block that can be incorporated into a variety of material architectures.

Polymers and Copolymers: The ester and ketone functionalities can be used as handles for polymerization reactions. For example, the ester could be converted to a diol for polyester (B1180765) synthesis, while the ketone could be used in condensation polymerizations. The resulting polymers would benefit from the rigidity and thermal stability of the adamantane core. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylate group (after hydrolysis of the methyl ester) is an ideal linker for the construction of MOFs and coordination polymers. researchgate.net These materials could exhibit interesting properties for gas storage, separation, and catalysis, with the adamantane unit influencing the pore size and hydrophobicity of the framework. mdpi.comaston.ac.uk

Supramolecular Assemblies: The adamantane moiety is well-known for its ability to form strong host-guest complexes with cyclodextrins. nih.gov This property can be harnessed to create self-assembling systems, such as hydrogels, nanoparticles, and drug delivery vehicles. pensoft.netmdpi.com The ketone and ester groups provide additional sites for functionalization to tune the properties of these assemblies. nih.gov

Advancing Computational Tools for Predictive Design

Computational chemistry offers a powerful tool for accelerating research and development by predicting the properties and reactivity of new molecules. For this compound and its derivatives, computational approaches can provide valuable insights.

Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways and predict the regioselectivity and stereoselectivity of reactions involving the ketone and ester groups. tandfonline.com This can guide experimental work and reduce the need for extensive empirical screening. researchgate.net

Material Property Simulation: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers and MOFs derived from this compound. This includes predicting their mechanical strength, thermal stability, and guest uptake capacities.

In Silico Drug Design: For medicinal chemistry applications, computational tools are indispensable. Molecular docking and MD simulations can be used to predict the binding affinity of adamantane derivatives to biological targets, aiding in the rational design of new therapeutic agents. nih.govnih.gov

Expanding Therapeutic Target Exploration for Adamantane Derivatives

Adamantane derivatives have a rich history in medicinal chemistry, with approved drugs for a range of diseases. researchgate.net The unique scaffold of this compound provides a starting point for the development of new therapeutics.

Novel Antiviral and Antibacterial Agents: The adamantane core is present in several antiviral drugs. nih.gov New derivatives of this compound could be synthesized and screened for activity against a broad range of viruses and bacteria. acs.orgmdpi.com

Central Nervous System (CNS) Disorders: The lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, making it a privileged scaffold for CNS-acting drugs. researchgate.netnih.gov Derivatives could be designed to target receptors and enzymes implicated in neurodegenerative diseases and other neurological disorders.

Enzyme Inhibition: The rigid adamantane scaffold can be used to orient functional groups in a precise manner to interact with the active sites of enzymes. nih.gov This makes it an attractive starting point for the design of potent and selective enzyme inhibitors for various therapeutic areas, including cancer and metabolic diseases. nih.gov

Integration of this compound into Complex Molecular Architectures

The bifunctionality of this compound makes it an ideal building block for the synthesis of complex molecules, including natural products and other intricate architectures.

常见问题

Q. How can researchers validate the purity of this compound for pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。